N-[4-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide
Description
N-[4-(Acetylamino)phenyl]-2-(4-bromophenyl)acetamide is a synthetic acetamide derivative characterized by two distinct substituents:
- A 4-bromophenyl group attached to the acetamide’s α-carbon.
- A 4-acetylamino group on the phenyl ring of the acetamide’s nitrogen.
This compound is of interest due to its structural similarity to bioactive molecules targeting receptors like formyl peptide receptors (FPRs) and viral proteases . Its synthesis typically involves coupling 4-bromophenylacetic acid with 4-aminoacetanilide, followed by purification via recrystallization .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11(20)18-14-6-8-15(9-7-14)19-16(21)10-12-2-4-13(17)5-3-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVYPYVTCYUJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide typically involves the reaction of 4-bromoaniline with acetic anhydride to form N-(4-bromophenyl)acetamide. This intermediate is then reacted with 4-acetamidophenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
Bromophenyl vs. Heterocyclic Substituents
- Pyridazinone Derivatives: Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () replace the acetylamino group with a pyridazinone ring. These derivatives act as mixed FPR1/FPR2 ligands, inducing calcium mobilization in neutrophils . Key Difference: The heterocyclic ring enhances π-π stacking with receptor pockets, whereas the acetylamino group in the target compound may favor hydrogen bonding .
Acetylamino vs. Sulfonamide Groups
Pharmacological Activity
Antiviral Potential
- ML300 (N-[4-(acetylamino)phenyl]-2-(1H-benzotriazol-1-yl)-N-[(1R)-2-[(2-methylbutan-2-yl)amino]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethyl]acetamide), a structural analog, inhibits SARS-CoV-2 Mpro with an IC₅₀ of 1.2 µM . Comparison: The target compound lacks the benzotriazole and pyrrole groups, likely reducing protease affinity but improving synthetic accessibility.
Receptor Binding
- FPR Agonists: Bromophenyl-containing pyridazinones () show FPR2 agonism (EC₅₀ = 0.8–5.6 nM), whereas the target compound’s simpler structure may limit receptor specificity .
Physicochemical Properties
Melting Points and Stability
- The target compound’s melting point is unreported, but analogs like N-(4-Bromophenyl)acetamide () exhibit melting points of 190–193°C, influenced by bromine’s electron-withdrawing effects .
- Crystallographic Data : Bond lengths (e.g., C1–C2 = 1.501 Å vs. 1.53 Å in chloro analogs) suggest subtle conformational differences affecting packing efficiency .
Solubility and Bioavailability
Biological Activity
N-[4-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 368.24 g/mol. The structure includes an acetylamino group and a bromophenyl moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of Acetylamino Group : Reaction of 4-aminophenol with acetic anhydride.
- Bromination : Introduction of a bromine atom on the phenyl ring through electrophilic aromatic substitution.
- Acetamide Formation : Coupling the acetylamino compound with 4-bromophenylacetic acid derivatives.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its effects on various cancer cell lines, including:
- MCF7 (Breast Cancer) : The compound demonstrated significant cytotoxicity, leading to apoptosis in MCF7 cells as assessed by the Sulforhodamine B (SRB) assay .
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which plays a critical role in cancer cell growth and survival.
2. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. Studies suggest that it inhibits enzymes involved in inflammatory processes:
- Cyclooxygenase (COX) : The compound inhibits COX enzymes, reducing the synthesis of pro-inflammatory prostaglandins .
- Lipoxygenase (LOX) : It also shows potential in inhibiting LOX pathways, further contributing to its anti-inflammatory profile.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | Assay Method | Result |
|---|---|---|---|
| Anticancer | MCF7 | Sulforhodamine B | Significant cytotoxicity |
| Anti-inflammatory | COX and LOX enzymes | Enzyme inhibition assay | Dose-dependent inhibition |
| Antimicrobial | Various bacterial strains | Turbidimetric method | Promising antimicrobial activity |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits COX and LOX enzymes involved in inflammation |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Signaling Pathway Interference | Disrupts PI3K/Akt signaling pathway |
Case Studies
Case Study 1 : In vitro studies conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations .
Case Study 2 : A study investigating the anti-inflammatory effects showed that administration of the compound led to a significant reduction in inflammatory markers in a murine model of arthritis, suggesting its potential therapeutic application in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves coupling 4-bromophenylacetic acid derivatives with 4-acetamidoaniline. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical parameters : Temperature (maintained at 0–5°C during activation), solvent polarity, and stoichiometric ratios to minimize side reactions.
Q. How is the structural integrity of this compound validated?
- Analytical techniques :
- NMR spectroscopy : and NMR confirm the presence of aromatic protons (δ 7.2–7.8 ppm), acetamide methyl (δ 2.1 ppm), and bromophenyl groups. - COSY and HSQC resolve overlapping signals .
- X-ray crystallography : Reveals planar acetamide linkage and intermolecular hydrogen bonding (N–H···O) stabilizing the crystal lattice .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 377.04 (calculated: 377.05) .
Advanced Research Questions
Q. What mechanisms underlie the compound’s interaction with biological targets, such as enzymes or receptors?
- Mechanistic insights :
- The acetamide group mimics peptide bonds, enabling competitive inhibition of proteases or kinases. Bromine enhances hydrophobic interactions with binding pockets .
- Tryptophan mimicry : The bromophenyl moiety mimics indole rings, allowing binding to tryptophan-dependent enzymes (e.g., tryptophan hydroxylase) .
- Experimental validation : Surface plasmon resonance (SPR) assays measure binding affinity () to target proteins, complemented by molecular dynamics simulations .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Approach :
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity via HPLC (>99%) .
- Structure-activity relationship (SAR) analysis : Compare derivatives (e.g., chloro vs. bromo substituents) to isolate electronic effects from steric contributions .
- Meta-analysis : Use databases like PubChem BioAssay to cross-reference IC values against shared targets (e.g., COX-2 inhibition) .
Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices?
- Method development :
- HPLC-DAD : C18 column, mobile phase: acetonitrile/0.1% formic acid (70:30), detection at 254 nm. LOD: 0.1 µg/mL .
- LC-MS/MS : MRM transitions (m/z 377→214) for selective quantification in biological fluids (plasma, liver homogenates) .
- Quality control : Spike-and-recovery experiments (85–110% recovery) validate accuracy in pharmacokinetic studies .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Strategies :
- Molecular docking : AutoDock Vina screens derivatives against X-ray structures of target proteins (e.g., EGFR kinase). Bromine’s van der Waals radius (~1.85 Å) optimizes fit in hydrophobic pockets .
- QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO) with anti-inflammatory activity .
- ADMET prediction : SwissADME predicts blood-brain barrier permeability (low) and CYP450 inhibition risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
